Cas no 55444-88-7 (Butanoic acid,4-[2-[3,5-dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl]ethoxy]-,methyl ester, [1R-[1a,2b(1E,3S*),3a,5a]]- (9CI))

Butanoic acid,4-[2-[3,5-dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl]ethoxy]-,methyl ester, [1R-[1a,2b(1E,3S*),3a,5a]]- (9CI) structure
55444-88-7 structure
Nome del prodotto:Butanoic acid,4-[2-[3,5-dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl]ethoxy]-,methyl ester, [1R-[1a,2b(1E,3S*),3a,5a]]- (9CI)
Numero CAS:55444-88-7
MF:C23H34O6
MW:406.512467861176
CID:374539
PubChem ID:6441071

Butanoic acid,4-[2-[3,5-dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl]ethoxy]-,methyl ester, [1R-[1a,2b(1E,3S*),3a,5a]]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanoic acid,4-[2-[3,5-dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl]ethoxy]-,methyl ester, [1R-[1a,2b(1E,3S*),3a,5a]]- (9CI)
    • 5-oxa-17-phenyl-18,19,20-trinor prostaglandin F1 alpha methyl ester
    • methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate
    • 5-Oxa-17-phenyl-18,19,20-trinor prostaglandin F1-alpha, methyl ester
    • 5-Oxa-17-phenyl-18,19,20-trinor prostaglandin F1alpha methyl ester
    • 5-Oxa-17-phenyl-18,19,20-trinor PGF1alpha methyl ester
    • Butanoic acid, 4-(2-(3,5-dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl)ethoxy)-, methyl ester, (1R-(1alpha,2beta(1E,3S*),3alpha,5alpha))-
    • Opt-pgf1 ME
    • 55444-88-7
    • Inchi: InChI=1S/C23H34O6/c1-28-23(27)8-5-14-29-15-13-20-19(21(25)16-22(20)26)12-11-18(24)10-9-17-6-3-2-4-7-17/h2-4,6-7,11-12,18-22,24-26H,5,8-10,13-16H2,1H3/b12-11+/t18?,19-,20-,21-,22+/m1/s1
    • Chiave InChI: FGMHVNJNGJNVQV-WGDWFABMSA-N
    • Sorrisi: COC(=O)CCCOCCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O

Proprietà calcolate

  • Massa esatta: 406.23562
  • Massa monoisotopica: 406.235539
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 13
  • Complessità: 488
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 96.2
  • XLogP3: 2

Proprietà sperimentali

  • Densità: 1.195
  • Punto di ebollizione: 562.3°C at 760 mmHg
  • Punto di infiammabilità: 186.9°C
  • Indice di rifrazione: 1.58
  • PSA: 96.22
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso